sulfanylidene-lambda~5~-phosphane CAS No. 138193-40-5](/img/structure/B14285124.png)
[2-(Dibutylboranyl)phenyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of boron, sulfur, and phosphorus atoms, which contribute to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane typically involves the reaction of dibutylborane with a phenyl-substituted phosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of boron, sulfur, and phosphorus, while reduction could produce simpler boron-phosphorus compounds.
Aplicaciones Científicas De Investigación
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mecanismo De Acción
The mechanism by which 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The compound’s boron, sulfur, and phosphorus atoms play crucial roles in these interactions, contributing to its unique reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine sulfide, [2-(dibutylboryl)phenyl]diphenyl-: Shares structural similarities but may differ in reactivity and applications.
Disilane-bridged architectures: Contain silicon atoms instead of boron, leading to different electronic properties and applications.
Uniqueness
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is unique due to its combination of boron, sulfur, and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138193-40-5 |
|---|---|
Fórmula molecular |
C26H32BPS |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(2-dibutylboranylphenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H32BPS/c1-3-5-21-27(22-6-4-2)25-19-13-14-20-26(25)28(29,23-15-9-7-10-16-23)24-17-11-8-12-18-24/h7-20H,3-6,21-22H2,1-2H3 |
Clave InChI |
VZDHDBYRWKTHDR-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC)(CCCC)C1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


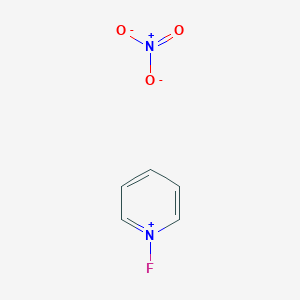

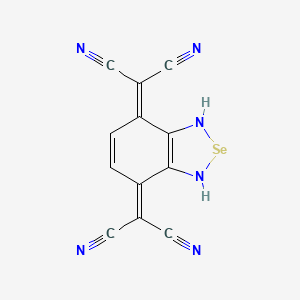

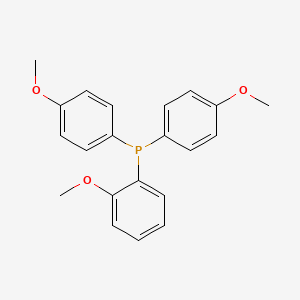
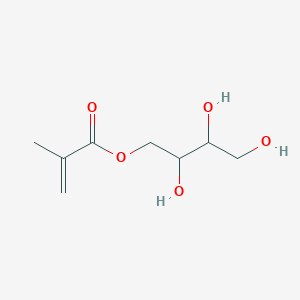

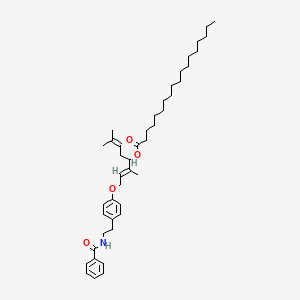
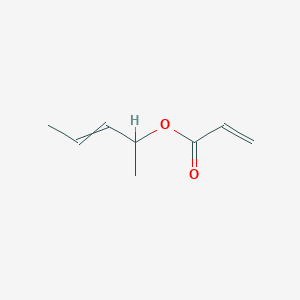
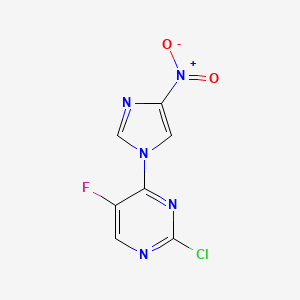
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)

